molecular formula C14H15N3O B12306736 2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one

2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one

Cat. No.: B12306736
M. Wt: 241.29 g/mol
InChI Key: CGTVCANXVPFTMS-UHFFFAOYSA-N
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Description

2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylquinazolin-4(1H)-one with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4(1H)-one: A related compound with similar structural features.

    1,2,3,6-tetrahydropyridine derivatives: Compounds with similar functional groups.

Uniqueness

2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-methyl-1-(1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4-one

InChI

InChI=1S/C14H15N3O/c1-10-16-14(18)12-4-2-3-5-13(12)17(10)11-6-8-15-9-7-11/h2-6,15H,7-9H2,1H3

InChI Key

CGTVCANXVPFTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C2N1C3=CCNCC3

Origin of Product

United States

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